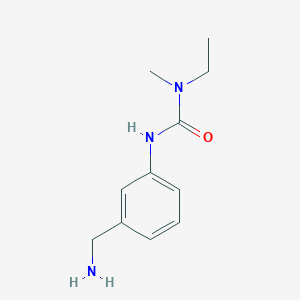![molecular formula C48H50O2S2 B12629136 2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] CAS No. 921201-48-1](/img/structure/B12629136.png)
2,2'-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol]: is a chemical compound known for its unique structure and properties. It is characterized by the presence of two disulfide bonds and multiple phenyl groups, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the reaction of 4,6-bis(2-phenylpropan-2-yl)phenol with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It is also used as a stabilizer in polymer chemistry due to its ability to absorb UV light and prevent degradation.
Biology: In biological research, this compound is used to study the effects of disulfide bonds on protein structure and function. It is also used in the development of novel therapeutic agents targeting disulfide bonds in proteins.
Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target disulfide bonds in disease-related proteins. It is also being investigated for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Industry: In industrial applications, 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is used as a stabilizer in plastics and other materials to enhance their durability and resistance to UV light.
作用機序
The mechanism of action of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its ability to interact with disulfide bonds in proteins and other molecules. The compound can break or form disulfide bonds, thereby altering the structure and function of the target molecules. This interaction is mediated through the thiol-disulfide exchange reaction, which is a key pathway in redox biology.
類似化合物との比較
2,4-Bis(2-phenylpropan-2-yl)phenol: This compound is similar in structure but lacks the disulfide bonds.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another compound with similar phenyl groups but different functional groups.
Uniqueness: 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is unique due to the presence of disulfide bonds, which confer distinct chemical and biological properties. These bonds allow the compound to participate in redox reactions and interact with proteins in ways that similar compounds without disulfide bonds cannot.
This detailed article provides a comprehensive overview of 2,2’-Disulfanediylbis[4,6-bis(2-phenylpropan-2-yl)phenol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
921201-48-1 |
|---|---|
分子式 |
C48H50O2S2 |
分子量 |
723.0 g/mol |
IUPAC名 |
2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]disulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C48H50O2S2/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)51-52-42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3 |
InChIキー |
NVGAIJWOJPUFAH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
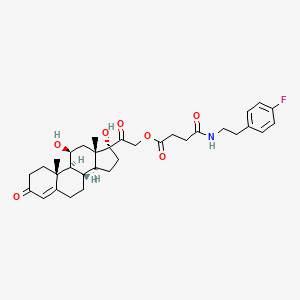
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)

![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
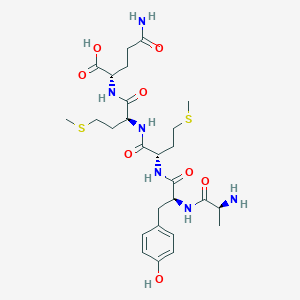
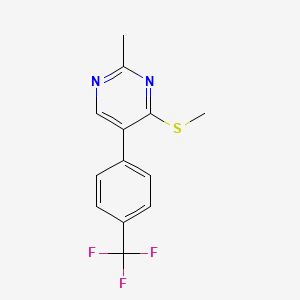
![2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane](/img/structure/B12629116.png)
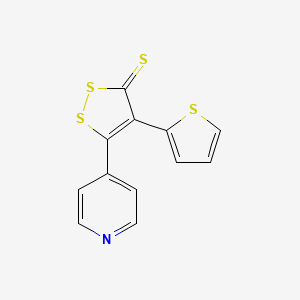
![Methanone,[4-[[3-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)phenyl]sulfonyl]-1-piperazinyl][(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-](/img/structure/B12629129.png)
